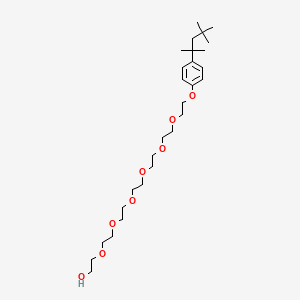
4-Chloro-4'-nitro-1,1'-biphenyl
Overview
Description
4-Chloro-4’-nitro-1,1’-biphenyl is an organic compound with the molecular formula C12H8ClNO2 It is a derivative of biphenyl, where one phenyl ring is substituted with a chlorine atom and the other with a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
Nitration of 4-Chlorobiphenyl: One common method involves the nitration of 4-chlorobiphenyl. This reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as the nitrating agent. The reaction is carried out under controlled temperatures to avoid over-nitration and to ensure the selective formation of the nitro group at the desired position.
Chlorination of 4-Nitrobiphenyl: Another method involves the chlorination of 4-nitrobiphenyl. This reaction can be performed using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions are carefully controlled to achieve the selective substitution of the chlorine atom.
Industrial Production Methods
Industrial production of 4-Chloro-4’-nitro-1,1’-biphenyl typically involves large-scale nitration or chlorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Reduction: 4-Chloro-4’-nitro-1,1’-biphenyl can undergo reduction reactions to convert the nitro group to an amino group. Common reducing agents include hydrogen gas in the presence of a palladium catalyst or chemical reductants like tin(II) chloride in hydrochloric acid.
Substitution: The chlorine atom in 4-Chloro-4’-nitro-1,1’-biphenyl can be substituted by nucleophiles such as amines or thiols. This reaction typically requires a base such as sodium hydroxide to facilitate the nucleophilic attack.
Oxidation: Although less common, the compound can also undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Sodium hydroxide, amines, thiols.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products
Reduction: 4-Chloro-4’-amino-1,1’-biphenyl.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives such as nitroso compounds.
Scientific Research Applications
Chemistry
4-Chloro-4’-nitro-1,1’-biphenyl is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine
In biological research, this compound is studied for its potential biological activity. Derivatives of 4-Chloro-4’-nitro-1,1’-biphenyl have been investigated for their antimicrobial and anticancer properties.
Industry
In the industrial sector, 4-Chloro-4’-nitro-1,1’-biphenyl is used in the production of dyes, pigments, and polymers. Its unique chemical properties make it suitable for use in high-performance materials.
Mechanism of Action
The mechanism of action of 4-Chloro-4’-nitro-1,1’-biphenyl depends on its specific application. In biological systems, it may interact with cellular proteins and enzymes, leading to various biochemical effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with DNA or proteins, potentially leading to cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-1,1’-biphenyl: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-Nitro-1,1’-biphenyl:
4-Bromo-4’-nitro-1,1’-biphenyl: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and properties.
Uniqueness
4-Chloro-4’-nitro-1,1’-biphenyl is unique due to the presence of both chlorine and nitro substituents on the biphenyl scaffold. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in synthesis, research, and industry.
Properties
IUPAC Name |
1-(4-chlorophenyl)-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO2/c13-11-5-1-9(2-6-11)10-3-7-12(8-4-10)14(15)16/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKWAORHMKKVNIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00211472 | |
| Record name | Biphenyl, 4-chloro-4'-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00211472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6242-97-3 | |
| Record name | 4-Chloro-4′-nitro-1,1′-biphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6242-97-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Biphenyl, 4-chloro-4'-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006242973 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Biphenyl, 4-chloro-4'-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00211472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















